(2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid
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Overview
Description
(2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid is a chiral compound that belongs to the class of oxolane carboxylic acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction. This can be achieved by reacting the protected amino compound with a suitable diol under acidic conditions.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of the amino compound are protected using Fmoc chloride.
Efficient Cyclization: The cyclization reaction is optimized for high yield and purity.
Scalable Carboxylation: The carboxylation step is carried out in large reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the oxolane ring, potentially opening it to form linear compounds.
Substitution: The compound can undergo substitution reactions at the amino group, where the Fmoc group can be replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Oxidation Products: Fluorenone derivatives.
Reduction Products: Linear amino acids or alcohols.
Substitution Products: Various protected or functionalized amino acids.
Scientific Research Applications
Chemistry
Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis due to its stable Fmoc protecting group.
Chiral Synthesis: It serves as a chiral building block in the synthesis of complex molecules.
Biology
Protein Engineering: Used in the synthesis of modified peptides and proteins for research purposes.
Enzyme Studies: Helps in studying enzyme-substrate interactions by providing modified substrates.
Medicine
Drug Development: Utilized in the synthesis of peptide-based drugs and prodrugs.
Diagnostic Tools: Used in the development of diagnostic peptides for imaging and detection.
Industry
Biotechnology: Employed in the production of synthetic peptides for various industrial applications.
Pharmaceuticals: Integral in the large-scale synthesis of peptide therapeutics.
Mechanism of Action
The compound exerts its effects primarily through its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon completion of the synthesis, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions. This mechanism ensures high purity and yield of the desired peptide products.
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyrrolidine-2-carboxylic acid
- (2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylic acid
- (2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]piperidine-2-carboxylic acid
Uniqueness
- Stability : The oxolane ring provides greater stability compared to pyrrolidine and tetrahydrofuran rings.
- Ease of Removal : The Fmoc group is easily removed under mild conditions, making it preferable for sensitive peptide synthesis.
- Versatility : The compound’s structure allows for diverse chemical modifications, enhancing its utility in various applications.
Properties
IUPAC Name |
(2S,5R)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)19-10-9-13(27-19)11-22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t13-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEJQEIPNKRDKI-YJYMSZOUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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